2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
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Overview
Description
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is an organic compound with the molecular formula C({18})H({18})N({2})O({5}). This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, which includes a benzoic acid moiety linked to an aniline derivative through a series of carbonyl and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid typically involves multiple steps:
Formation of the Aniline Derivative: The initial step involves the preparation of the aniline derivative. This can be achieved through the reaction of 2-methoxyethylamine with a suitable aniline precursor under controlled conditions.
Coupling Reaction: The aniline derivative is then coupled with a benzoic acid derivative. This step often requires the use of coupling agents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to accommodate larger quantities, often using automated reactors and continuous flow systems.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products
Oxidation Products: Carboxylic acids or ketones, depending on the specific conditions.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-{[(2-Ethoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
- 2-[(3-{[(2-Propoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
Uniqueness
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[[3-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-10-9-19-16(21)12-5-4-6-13(11-12)20-17(22)14-7-2-3-8-15(14)18(23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGIUMIJSSPSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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